Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate
Description
Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a thiophene ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-18(22)17(21)19-12-15(16-8-5-11-24-16)20-10-9-13-6-3-4-7-14(13)20/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTTWWCIBHTXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated indole derivative.
Formation of the Ethyl Ester Group: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxo derivatives of the indole or thiophene rings.
Reduction: Alcohol derivatives.
Substitution: Functionalized indole or thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-(indolin-1-yl)ethyl)amino)-2-oxoacetate: Lacks the thiophene ring, which may result in different biological activities.
Ethyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate: Lacks the indole ring, affecting its chemical reactivity and applications.
Methyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both indole and thiophene rings, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure features both indole and thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Indole Derivative : Achieved through Fischer indole synthesis.
- Introduction of the Thiophene Ring : Utilized via cross-coupling reactions like Suzuki-Miyaura coupling.
- Formation of the Ethyl Ester Group : Involves esterification with ethanol using a dehydrating agent .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.
- Receptor Binding : It can bind to cell surface receptors, modulating signal transduction pathways critical for cellular responses.
- DNA/RNA Intercalation : The compound may intercalate into DNA or RNA, potentially affecting gene expression and protein synthesis .
Biological Activities
Research indicates that compounds containing indole and thiophene moieties exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Anti-inflammatory Activity
A study demonstrated that derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
The compound's structural characteristics may also confer anticancer properties by targeting key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and dihydrofolate reductase, which are crucial in cancer therapy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Indole Derivatives in Inflammation : A series of indole derivatives were synthesized and evaluated for their anti-inflammatory effects. Compounds exhibiting high molecular polarizability were found to be particularly effective against inflammatory markers .
- Thiophene-Based Anticancer Agents : Research on thiophene-containing compounds has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-((2-(indolin-1-yl)ethyl)amino)-2-oxoacetate | Lacks thiophene ring | Different anti-inflammatory profile |
| Methyl 4-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido | Methyl ester instead of ethyl | Altered pharmacokinetics |
| N-(4-methoxyphenyl)acetamide derivative | Additional aromatic group | Enhanced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
